molecular formula C14H11BrO B160708 Benzyl 4-bromophenyl ketone CAS No. 2001-29-8

Benzyl 4-bromophenyl ketone

Cat. No. B160708
CAS RN: 2001-29-8
M. Wt: 275.14 g/mol
InChI Key: MOSIKPSTRPODHQ-UHFFFAOYSA-N
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Patent
US06288188B1

Procedure details

Perchloric acid (250 mL), water (250 mL), ethylene glycol dimethyl ether (glyme) (500 mL), thallium (III) nitrate trihydrate (222.0 g, 0.5 mol) and 4-bromodeoxybenzoin (68.75 g, 0.25 mol) are charged to a 2-liter round bottom 3-necked flask equipped with a reflux condenser and a mechanical stirrer. The reaction mixture is heated under nitrogen to reflux for 6 hours. After cooling to ambient temperature, methylene chloride (500 mL) is added. The resulting bilayer is decanted off the precipitated Tl(I) salts formed. The layers are separated and the organic layer is washed with water, saturated aqueous NaHCO3 and brine, followed by recrystallization of the resulting solid from 2-propanol gives the title compound.
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
68.75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl(O)(=O)(=O)=O.[OH2:6].O.O.O.[N+]([O-])([O-])=O.[Tl+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Br:23][C:24]1[CH:29]=[CH:28][C:27]([C:30]([CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[O:31])=[CH:26][CH:25]=1>C(Cl)Cl.COCCOC>[Br:23][C:24]1[CH:25]=[CH:26][C:27]([C:30]([C:32]([C:33]2[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=2)=[O:6])=[O:31])=[CH:28][CH:29]=1 |f:2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
O
Name
Quantity
222 g
Type
reactant
Smiles
O.O.O.[N+](=O)([O-])[O-].[Tl+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
68.75 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)CC1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser and a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The resulting bilayer is decanted off the precipitated Tl(I) salts
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic layer is washed with water, saturated aqueous NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
followed by recrystallization of the resulting solid from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.